molecular formula C10H11BrFNO2 B6258282 tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate CAS No. 1104643-48-2

tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate

Cat. No. B6258282
CAS RN: 1104643-48-2
M. Wt: 276.1
InChI Key:
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Description

Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate (TBFBPC) is an organic compound containing a tert-butyl group, a bromine atom, a fluorine atom, a pyridine ring, and a carboxylate group. It is a versatile compound with a wide range of applications in scientific research. TBFBPC is used in a range of laboratory experiments and has various biochemical and physiological effects.

Scientific Research Applications

Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate is used in a range of scientific research experiments, such as organic synthesis, catalysis, and drug discovery. It has been used in the synthesis of various compounds, such as 2-amino-3-bromo-5-fluoropyridine and 2-amino-3-bromo-5-fluoropyridine-4-carboxylic acid. tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate is also used as a catalyst in the synthesis of various compounds, such as 2-amino-5-fluoropyridine and 2-amino-3-bromo-5-fluoropyridine-4-carboxylic acid. Additionally, tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate has been used in the discovery of new drugs and the development of new drug delivery systems.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate is not fully understood. However, it is believed that the bromine atom in the compound acts as a nucleophile, attacking the electrophilic carbon atoms in the substrate to form a covalent bond. The fluorine atom in the compound then acts as an electron-withdrawing group, stabilizing the intermediate and preventing it from decomposing.
Biochemical and Physiological Effects
tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate has a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. It has also been shown to inhibit the growth of several fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. Additionally, tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is water-soluble, which makes it ideal for aqueous solutions. However, tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate also has some limitations. It is expensive and can be difficult to obtain in large quantities. Additionally, it can be difficult to obtain in a pure form.

Future Directions

Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate has a wide range of potential applications in scientific research. It could be used in the development of new drugs and drug delivery systems, as well as in the synthesis of new compounds. Additionally, it could be used to study the mechanisms of action of other compounds, as well as to investigate the biochemical and physiological effects of other compounds. Finally, tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate could be used to study the effects of different environmental and biological conditions on the synthesis and stability of compounds.

Synthesis Methods

Tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate is typically synthesized through a three-step process. First, tert-butyl 3-bromopyridine-4-carboxylate is reacted with potassium fluoride in acetonitrile to form tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate. Second, the reaction mixture is cooled and the reaction product is isolated. Finally, the product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate can be achieved through a multi-step process involving the bromination and fluorination of a pyridine ring, followed by esterification with tert-butyl alcohol and carboxylic acid. The synthesis pathway involves the following steps:", "Starting Materials": [ "3-pyridinecarboxylic acid", "tert-butyl alcohol", "phosphorus tribromide", "potassium fluoride", "acetonitrile", "diethyl ether", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Bromination of 3-pyridinecarboxylic acid with phosphorus tribromide in acetonitrile to yield 3-bromopyridinecarboxylic acid", "Step 2: Fluorination of 3-bromopyridinecarboxylic acid with potassium fluoride in acetonitrile to yield 3-bromo-5-fluoropyridinecarboxylic acid", "Step 3: Esterification of 3-bromo-5-fluoropyridinecarboxylic acid with tert-butyl alcohol in the presence of sodium bicarbonate in diethyl ether to yield tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate", "Step 4: Purification of the product by filtration and drying with magnesium sulfate" ] }

CAS RN

1104643-48-2

Product Name

tert-butyl 3-bromo-5-fluoropyridine-4-carboxylate

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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